

Application Notes and Protocols: In Vitro Antifungal Assay for Rabdoserrin A

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Compound of Interest

Compound Name: Rabdoserrin A

Cat. No.: B3432158

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Introduction

Rabdoserrin A, a diterpenoid compound, has been identified as possessing antifungal activity. [1] This document provides a detailed protocol for determining the in vitro antifungal susceptibility of various fungal strains to **Rabdoserrin A**. The primary method described is the broth microdilution assay, which is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antimicrobial agent. [2][3] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reproducible and comparable results. [4][5][6]

Data Presentation

The following tables are templates for recording and summarizing the quantitative data obtained from the in vitro antifungal assays of **Rabdoserrin A**.

Table 1: Minimum Inhibitory Concentration (MIC) of **Rabdoserrin A** against various fungal strains.

| Fungal Strain | Rabdoserrin A MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole, Amphotericin B] |
|------------------------------------|---------------------------|--|
| Candida albicans ATCC 90028 | | |
| Candida glabrata ATCC 90030 | | |
| Candida parapsilosis ATCC 22019 | | |
| Cryptococcus neoformans ATCC 90112 | | |
| Aspergillus fumigatus ATCC 204305 | | |
| Aspergillus flavus ATCC 204304 | | |
| (Other tested strains) | | |

Table 2: Minimum Fungicidal Concentration (MFC) of **Rabdoserrin A** against various fungal strains.

| Fungal Strain | Rabdoserrin A MFC (µg/mL) | Positive Control MFC (µg/mL) [e.g., Amphotericin B] |
|---------------------------------------|------------------------------|---|
| Candida albicans ATCC 90028 | | |
| Candida glabrata ATCC 90030 | | |
| Candida parapsilosis ATCC 22019 | | |
| Cryptococcus neoformans ATCC 90112 | | |
| Aspergillus fumigatus ATCC 204305 | | |
| Aspergillus flavus ATCC 204304 | | |
| (Other tested strains) | | |

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38-A).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- **Rabdoserrin A**
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Selected fungal strains (e.g., Candida spp., Aspergillus spp.)

- Positive control antifungal agent (e.g., Fluconazole for yeasts, Amphotericin B for molds)
- Sterile saline (0.85%)
- Spectrophotometer
- Hemocytometer or other cell counting device
- Incubator

Procedure:

- Preparation of **Rabdoserrin A** Stock Solution: Dissolve **Rabdoserrin A** in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in RPMI-1640 medium.
- Preparation of Fungal Inoculum:
 - Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
 - Filamentous Fungi (Molds): Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of $0.4-5 \times 10^4$ CFU/mL using a hemocytometer.
- Microtiter Plate Setup:
 - Add 100 μ L of RPMI-1640 to all wells of a 96-well plate.
 - Add 100 μ L of the **Rabdoserrin A** working solution to the first well of each row and perform serial two-fold dilutions across the plate, leaving the last well as a growth control (no drug).
 - The final concentrations of **Rabdoserrin A** may range, for instance, from 0.0625 to 64 μ g/mL.

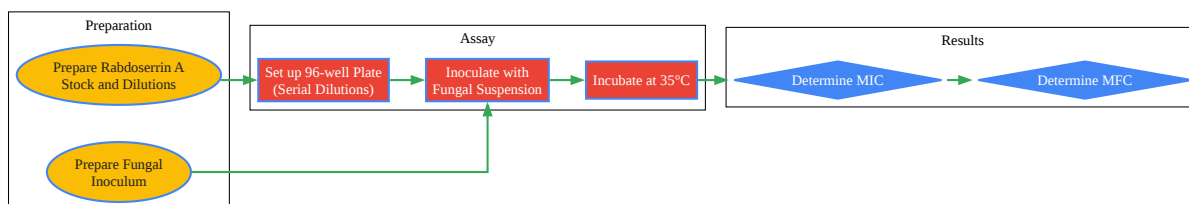
- Set up a separate row for the positive control antifungal agent.
- Add 100 µL of the prepared fungal inoculum to each well.
- Include a sterility control well (medium only).
- Incubation: Incubate the plates at 35°C. For *Candida* species, incubate for 24-48 hours. For *Aspergillus* species, incubate for 48-72 hours.
- MIC Determination: The MIC is the lowest concentration of **Rabdoserrin A** that causes a significant inhibition of visible growth compared to the growth control well. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is the lowest concentration showing no visible growth.

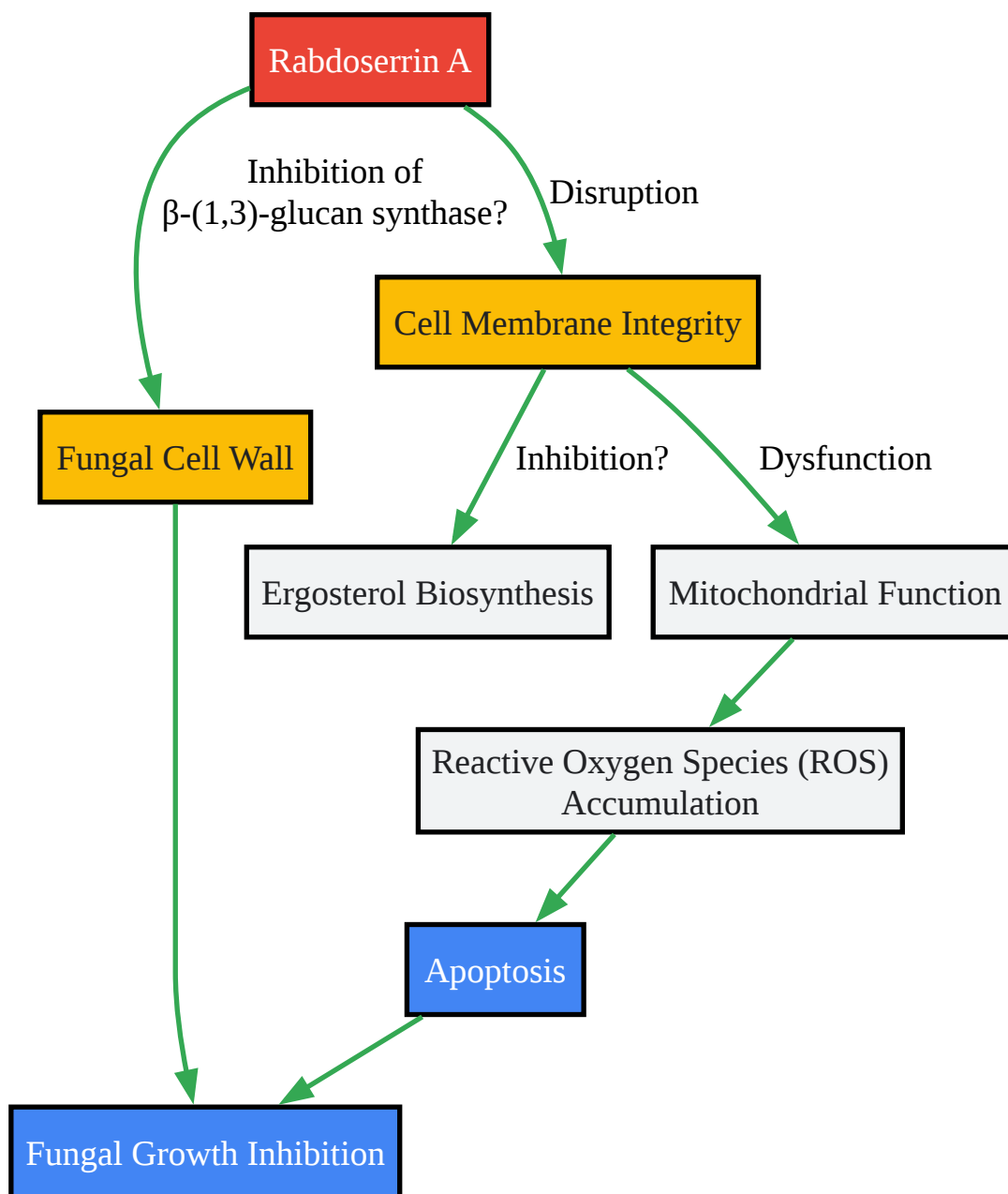
2. Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

- Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
- Spot the aliquot onto a fresh SDA or PDA plate.
- Incubate the plates at 35°C for 48-72 hours.
- The MFC is the lowest concentration of **Rabdoserrin A** that results in no fungal growth on the agar plate (a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Mandatory Visualizations





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